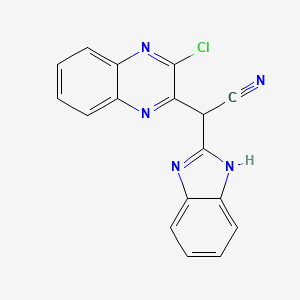![molecular formula C15H24Cl3NO B14012346 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol CAS No. 92725-09-2](/img/structure/B14012346.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenol ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol typically involves the reaction of 2-chloroethylamine with tert-butylphenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a catalyst to facilitate the formation of the desired product. The reaction mixture is maintained at a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, ultimately affecting cell viability and proliferation .
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
Comparison: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is unique due to the presence of the tert-butyl group on the phenol ring, which imparts additional steric hindrance and influences the compound’s reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .
Properties
CAS No. |
92725-09-2 |
|---|---|
Molecular Formula |
C15H24Cl3NO |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO.ClH/c1-15(2,3)13-4-5-14(19)12(10-13)11-18(8-6-16)9-7-17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChI Key |
TXSXDERIEYIJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
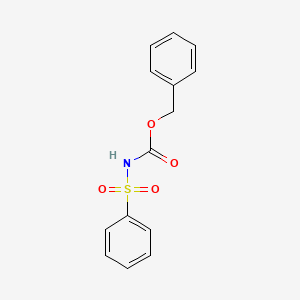
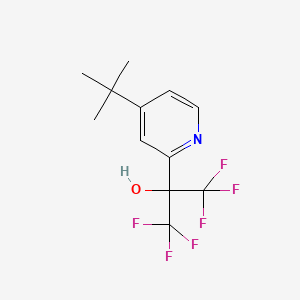
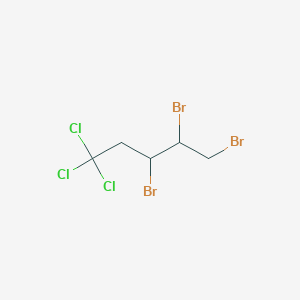
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
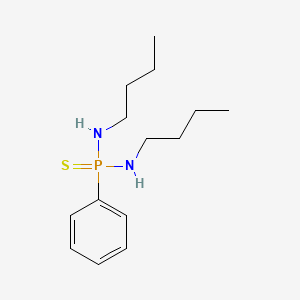
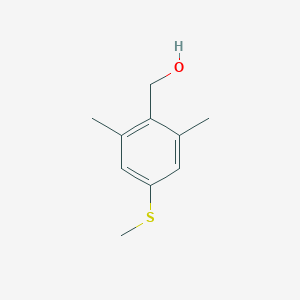
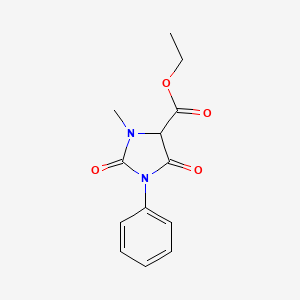
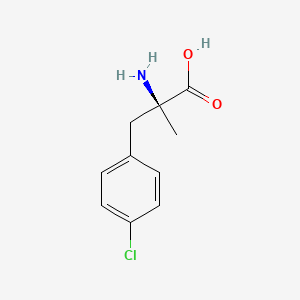
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
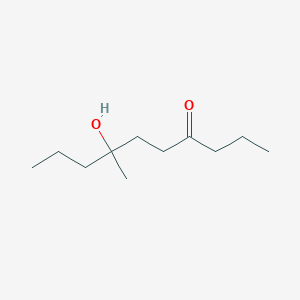
![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
